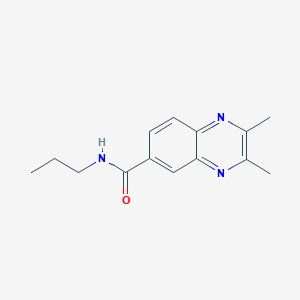
N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide, commonly known as MPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPC is a highly selective and potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a member of the vanilloid receptor family that is involved in the perception of pain and heat. The purpose of
Wissenschaftliche Forschungsanwendungen
MPPC has been studied for its potential applications in a variety of scientific research fields, including pain management, neurobiology, and drug discovery. As a N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide antagonist, MPPC has been shown to inhibit the activation of N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels, which are involved in the perception of pain and heat. This makes MPPC a promising candidate for the development of novel pain medications. Moreover, MPPC has also been studied for its potential applications in neurobiology, as N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels are expressed in various regions of the brain and are involved in the modulation of synaptic transmission. Finally, MPPC has been used as a tool compound in drug discovery, as it can be used to screen for novel N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide antagonists.
Wirkmechanismus
MPPC acts as a highly selective and potent antagonist of N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels, which are involved in the perception of pain and heat. N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels are activated by various stimuli, including capsaicin, heat, and protons. Upon activation, N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels allow the influx of calcium ions into the cell, which leads to the release of neurotransmitters and the perception of pain or heat. MPPC inhibits the activation of N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels by binding to a specific site on the channel and preventing the influx of calcium ions into the cell.
Biochemical and Physiological Effects
MPPC has been shown to have a variety of biochemical and physiological effects, primarily related to its inhibition of N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels. In vitro studies have demonstrated that MPPC can inhibit the release of neurotransmitters from sensory neurons, which is thought to be responsible for its analgesic effects. Moreover, MPPC has also been shown to inhibit the activation of N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels in the brain, which suggests that it may have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
MPPC has several advantages for use in lab experiments, including its high potency and selectivity for N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels. Moreover, MPPC has been extensively studied and characterized, which makes it a reliable tool compound for use in drug discovery and other research applications. However, MPPC also has several limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on MPPC, including the development of novel N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide antagonists with improved pharmacokinetic properties and the investigation of the role of N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels in neurological disorders. Moreover, MPPC may also have potential applications in the treatment of other conditions, such as inflammation and cancer, which are known to be mediated by N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels. Finally, the development of new methods for the synthesis of MPPC and related compounds may also lead to the discovery of novel N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide antagonists with improved properties.
Synthesemethoden
The synthesis of MPPC involves the reaction of 1-methylpiperidine-3-carboxylic acid with 1-methyl-4-pyrazolecarboxamide in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with methylsulfonyl chloride to obtain MPPC. The overall yield of the synthesis process is reported to be around 50%.
Eigenschaften
IUPAC Name |
N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-14-8-10(6-12-14)13-11(16)9-4-3-5-15(7-9)19(2,17)18/h6,8-9H,3-5,7H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAVCRHXVILUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2,3-Dihydroindol-1-yl)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7510816.png)
![1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone](/img/structure/B7510822.png)
![1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7510823.png)

![2-(2-Methylphenyl)-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510836.png)


![N-[2-oxo-2-(pyrrolidin-1-yl) ethyl]isonicotinamide](/img/structure/B7510857.png)





![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)